
Phosphorane, triphenyl(1-phenylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, triphenyl(1-phenylethylidene)-, also known as triphenyl(1-phenylethylidene)phosphorane, is an organophosphorus compound with the molecular formula C26H23P. This compound is a type of phosphorus ylide, which is characterized by a phosphorus atom bonded to a carbon atom that carries a negative charge. Phosphorus ylides are known for their role in the Wittig reaction, a key transformation in organic synthesis used to form alkenes from aldehydes and ketones .
Méthodes De Préparation
The synthesis of phosphorane, triphenyl(1-phenylethylidene)-, typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 1-bromo-1-phenylethane in the presence of a strong base such as sodium hydride or butyllithium. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired ylide .
Analyse Des Réactions Chimiques
Phosphorane, triphenyl(1-phenylethylidene)-, primarily undergoes reactions characteristic of phosphorus ylides. The most notable reaction is the Wittig reaction, where the ylide reacts with aldehydes or ketones to form alkenes. This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high selectivity .
In the Wittig reaction, the ylide reacts with the carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
Applications De Recherche Scientifique
Phosphorane, triphenyl(1-phenylethylidene)-, has several applications in scientific research, particularly in organic synthesis. It is used as a reagent in the Wittig reaction to synthesize alkenes, which are important intermediates in the synthesis of various natural products, pharmaceuticals, and polymers . Additionally, phosphorus ylides have been explored for their potential in stabilizing reactive intermediates and main group compounds, making them valuable tools in the study of chemical bonding and reactivity .
Mécanisme D'action
The mechanism of action of phosphorane, triphenyl(1-phenylethylidene)-, in the Wittig reaction involves the formation of a betaine intermediate followed by a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane then decomposes to yield the desired alkene and triphenylphosphine oxide. The ability of the phosphorus atom to stabilize the negative charge on the adjacent carbon atom is crucial for the formation of the ylide and its subsequent reactivity .
Comparaison Avec Des Composés Similaires
Phosphorane, triphenyl(1-phenylethylidene)-, can be compared to other phosphorus ylides such as methylenetriphenylphosphorane (Ph3P=CH2) and benzylidenetriphenylphosphorane (Ph3P=CHPh). While all these ylides are used in the Wittig reaction, they differ in their substituents on the ylide carbon. The presence of different substituents can influence the reactivity and selectivity of the ylides in the Wittig reaction. For example, methylenetriphenylphosphorane is often used to introduce a methylene group, while benzylidenetriphenylphosphorane is used to introduce a benzylidene group .
Propriétés
Numéro CAS |
58594-19-7 |
|---|---|
Formule moléculaire |
C26H23P |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
triphenyl(1-phenylethylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
Clé InChI |
UTXNXZAEQKQLIS-UHFFFAOYSA-N |
SMILES canonique |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
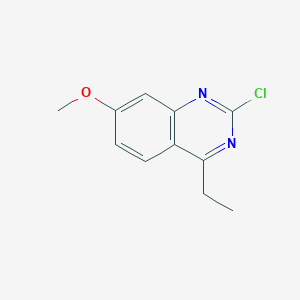
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)
![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)
![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)
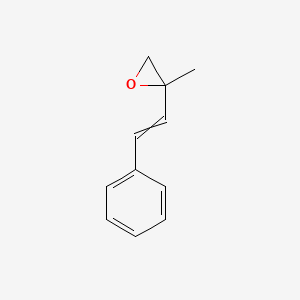

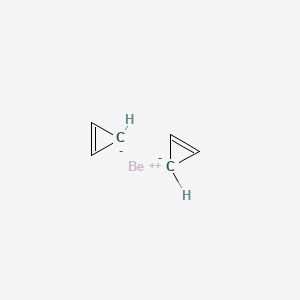
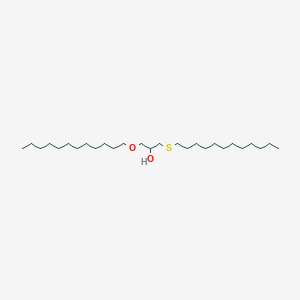
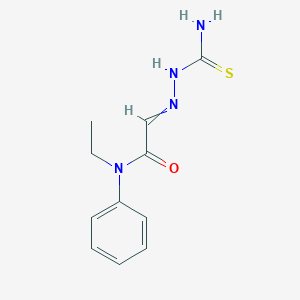
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)

